Cas no 1174219-65-8 (2-Formyl-3-hydroxy-5-methylbenzoic acid)

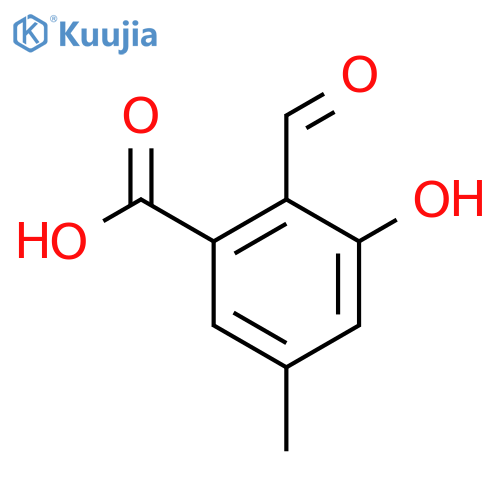

1174219-65-8 structure

商品名:2-Formyl-3-hydroxy-5-methylbenzoic acid

CAS番号:1174219-65-8

MF:C9H8O4

メガワット:180.157423019409

CID:5250323

2-Formyl-3-hydroxy-5-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Formyl-3-hydroxy-5-methylbenzoic acid

- 2-Formyl-3-hydroxy-5-methylbenzoicacid

- Benzoic acid, 2-formyl-3-hydroxy-5-methyl-

-

- インチ: 1S/C9H8O4/c1-5-2-6(9(12)13)7(4-10)8(11)3-5/h2-4,11H,1H3,(H,12,13)

- InChIKey: BCGWAKRIUPCCDS-UHFFFAOYSA-N

- ほほえんだ: OC1=CC(C)=CC(C(=O)O)=C1C=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 214

- トポロジー分子極性表面積: 74.6

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-Formyl-3-hydroxy-5-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-370846-0.25g |

2-formyl-3-hydroxy-5-methylbenzoic acid |

1174219-65-8 | 90% | 0.25g |

$659.0 | 2023-06-05 | |

| Enamine | EN300-370846-2.5g |

2-formyl-3-hydroxy-5-methylbenzoic acid |

1174219-65-8 | 90% | 2.5g |

$2605.0 | 2023-06-05 | |

| Enamine | EN300-370846-1.0g |

2-formyl-3-hydroxy-5-methylbenzoic acid |

1174219-65-8 | 90% | 1g |

$1329.0 | 2023-06-05 | |

| 1PlusChem | 1P01BUE6-250mg |

2-formyl-3-hydroxy-5-methylbenzoic acid |

1174219-65-8 | 90% | 250mg |

$877.00 | 2023-12-26 | |

| 1PlusChem | 1P01BUE6-100mg |

2-formyl-3-hydroxy-5-methylbenzoic acid |

1174219-65-8 | 90% | 100mg |

$632.00 | 2023-12-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058130-1g |

2-Formyl-3-hydroxy-5-methylbenzoic acid |

1174219-65-8 | 95% | 1g |

¥6657.0 | 2023-04-05 | |

| Enamine | EN300-370846-10.0g |

2-formyl-3-hydroxy-5-methylbenzoic acid |

1174219-65-8 | 90% | 10g |

$5712.0 | 2023-06-05 | |

| Enamine | EN300-370846-0.1g |

2-formyl-3-hydroxy-5-methylbenzoic acid |

1174219-65-8 | 90% | 0.1g |

$461.0 | 2023-06-05 | |

| 1PlusChem | 1P01BUE6-10g |

2-formyl-3-hydroxy-5-methylbenzoic acid |

1174219-65-8 | 90% | 10g |

$7122.00 | 2023-12-26 | |

| Enamine | EN300-370846-0.05g |

2-formyl-3-hydroxy-5-methylbenzoic acid |

1174219-65-8 | 90% | 0.05g |

$309.0 | 2023-06-05 |

2-Formyl-3-hydroxy-5-methylbenzoic acid 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1174219-65-8 (2-Formyl-3-hydroxy-5-methylbenzoic acid) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量